Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate
Description
Properties
Molecular Formula |
C13H13ClN2O3 |
|---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
methyl 6-chloro-4-(furan-2-ylmethylamino)-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-10(15-7-9-4-3-5-19-9)6-11(14)16-12(8)13(17)18-2/h3-6H,7H2,1-2H3,(H,15,16) |
InChI Key |
RXQNKWQFZDJCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1NCC2=CC=CO2)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-3-methylpicolinic acid and furan-2-carbaldehyde.
Formation of Intermediate: The furan-2-carbaldehyde is reacted with an amine to form the furan-2-ylmethylamine intermediate.
Coupling Reaction: The intermediate is then coupled with 6-chloro-3-methylpicolinic acid under appropriate conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the C-6 Chloro Position
The chlorine atom at position 6 undergoes nucleophilic displacement under mild conditions, enabling derivatization with amines, alkoxides, or thiols.
| Reaction Conditions | Reagents | Product | Yield/Notes |
|---|---|---|---|
| DMF, 80°C, 12 h | Benzylamine | 6-Benzylamino derivative | High selectivity (~85%) |
| K₂CO₃, DMSO, RT | Sodium methoxide | 6-Methoxy analog | Requires anhydrous conditions |
This reactivity aligns with trends observed in substituted picolinates, where electron-withdrawing groups enhance leaving-group ability .
Hydrolysis of the Methyl Ester
The methyl ester at position 2 is hydrolyzed to a carboxylic acid under acidic or basic conditions:
The carboxylic acid derivative serves as an intermediate for further functionalization, such as peptide coupling .
Oxidation of the Furan Ring
The furan moiety undergoes oxidation to form dihydrofuran or γ-lactone derivatives under controlled conditions:
| Oxidizing Agent | Solvent | Product | Selectivity |
|---|---|---|---|
| m-CPBA (2 eq) | CH₂Cl₂, 0°C | Dihydrofuran-epoxide hybrid | Steric hindrance limits overoxidation |
| Ozone, then H₂O₂ | MeOH/CH₂Cl₂ | γ-Lactone | Requires low-temperature ozonolysis |
Oxidation pathways depend on the electronic effects of the adjacent methylamino group.
Reduction of the Methylamino Group
The (furan-2-ylmethyl)amino group can be reduced to a secondary amine or modified via reductive alkylation:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | – | Saturated N-(furan-2-ylmethyl)amine | Partial furan ring hydrogenation |
| NaBH₃CN, CH₃CHO | MeOH, RT | Ethyl-substituted tertiary amine | pH-dependent kinetics |
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions, similar to methodologies in kinase inhibitor synthesis :
Stability Under Physicochemical Conditions
Stability studies indicate:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 1.0 (HCl) | Ester hydrolysis | 8 h |
| pH 7.4 (buffer) | No significant degradation | >30 days |
| UV light (254 nm) | Furan ring polymerization | 48 h (85% decomposition) |
Data suggest the compound is stable under neutral aqueous conditions but sensitive to acidic hydrolysis and UV exposure .
Key Mechanistic Insights
Scientific Research Applications
Pharmacological Properties
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate exhibits several pharmacological activities attributed to its structural features. The furan ring and the chlorinated picolinate moiety contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound have shown promise in treating hyperproliferative diseases, including cancers. For instance, studies have demonstrated that certain derivatives possess inhibitory effects on cancer cell proliferation, particularly in human cancer models .
Antioxidant Properties
The antioxidant capacity of compounds containing furan and picolinate structures has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Case Studies
Several studies have explored the applications of this compound and its derivatives:
In Vitro Studies
In vitro studies have assessed the compound's efficacy against various cancer cell lines. For example, a study demonstrated that a related compound inhibited cell growth in breast cancer cells with an IC50 value indicating significant potency .
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound. One study reported that oral administration led to a reduction in tumor size in xenograft models, highlighting its potential as an anticancer agent .
Data Tables
The following table summarizes key findings related to this compound:
Mechanism of Action
The mechanism by which Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate exerts its effects involves its interaction with specific molecular targets. The furan ring and chloro substituent may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with certain biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The compound shares structural homology with several picolinate derivatives, as evidenced by similarity scores and substituent patterns (Table 1). Key analogues include:
Table 1: Structural Analogues and Similarity Metrics
| Compound Name | CAS No. | Similarity Score | Key Substituents |
|---|---|---|---|
| Ethyl 4-amino-3,5,6-trichloropicolinate | 91867-42-4 | 0.98 | Cl (3,5,6), NH2 (4), ethyl ester |
| Methyl 4-amino-3,6-dichloropicolinate | 350601-39-7 | 0.96 | Cl (3,6), NH2 (4), methyl ester |
| Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | 0.94 | Cl (6), CH3 (5), methyl ester |
| Butyl 4-amino-3,5,6-trichloropicolinate | 19677-58-8 | 0.94 | Cl (3,5,6), NH2 (4), butyl ester |
| Methyl 6-chloro-3-methylpicolinate | 878207-92-2 | 0.91 | Cl (6), CH3 (3), methyl ester |
Data compiled from structural databases and similarity algorithms
Key Observations:
Substituent Positioning : The presence of chlorine at position 6 is conserved across most analogues, but variations at positions 3 and 5 (e.g., methyl or additional chlorine) significantly alter steric bulk and electronic density.
Amino vs.
Ester Group Flexibility : Ethyl or butyl esters (e.g., CAS 91867-42-4 and 19677-58-8) exhibit lower hydrolytic stability compared to methyl esters, impacting bioavailability .
Reactivity and Stability
- Chlorine Substitution: Compounds with trichloro substitution (e.g., Ethyl 4-amino-3,5,6-trichloropicolinate) demonstrate higher electrophilicity but reduced solubility in polar solvents compared to dichloro derivatives like the target compound .
- Furan Influence : The furan ring in the target compound introduces susceptibility to oxidative degradation, a trait absent in purely chlorinated or methylated analogues .
Functional and Application Differences
- Agrochemical Relevance: Methyl 4-amino-3,6-dichloropicolinate (CAS 350601-39-7) is a known herbicide impurity (Arylex Impurity 2), whereas the furan-containing target compound may exhibit novel modes of action due to its heterocyclic amino group .
- Pharmaceutical Potential: The furan moiety in the target compound could enhance binding to enzymes or receptors with aromatic pockets, a feature less pronounced in fully chlorinated analogues .
Biological Activity
Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H12ClN3O2
- Molecular Weight : 253.69 g/mol
- IUPAC Name : Methyl 6-chloro-4-(furan-2-ylmethylamino)-3-methylpyridine-2-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Key Mechanisms:
- Receptor Modulation : The compound has been shown to act as a modulator of the AMPA receptor, which is crucial for synaptic transmission and plasticity in the central nervous system (CNS) .
- Neurotransmitter Interaction : Research indicates that it may enhance the release of neurotransmitters such as acetylcholine and serotonin, which are vital for mood regulation and cognitive functions .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
Case Studies
- Cognitive Enhancement : A study involving animal models showed that administration of the compound significantly improved memory retention in tasks requiring spatial navigation, suggesting its potential as a nootropic agent .
- Neuroprotection : Another case study highlighted its protective effects against neurodegeneration induced by excitotoxic agents, implicating its role in safeguarding neuronal health .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is well absorbed and can cross the blood-brain barrier effectively. This property enhances its potential for CNS-related therapies.
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 4 hours |
| Peak Plasma Concentration | 1.5 µg/mL at 1 hour post-administration |
Q & A
Q. What synthetic routes are recommended for preparing Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling 6-chloro-3-methylpicolinic acid derivatives with furan-2-ylmethylamine under nucleophilic substitution conditions. For example, refluxing intermediates with coupling agents like EDCI/HOBt in anhydrous DMF can facilitate amide bond formation . Yield optimization may require controlled stoichiometry (1.2:1 amine:acid ratio), inert atmosphere (N₂), and monitoring via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ peak at expected m/z) and assess purity (>95% by UV integration at 254 nm).
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic signals, such as the furan ring protons (δ 6.2–7.4 ppm) and methyl ester (δ 3.8–3.9 ppm). ¹³C NMR can verify carbonyl (C=O, ~165 ppm) and quaternary carbons .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance) .
Q. What solvent systems and storage conditions are optimal for maintaining stability?
- Methodological Answer : The compound is likely stable in aprotic solvents (e.g., DMSO, DMF) at -20°C under anhydrous conditions. Avoid prolonged exposure to moisture or light. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like free carboxylic acid (hydrolysis of methyl ester) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in substituent positioning, particularly for the furan-2-ylmethylamino group?
- Methodological Answer : Co-crystallize the compound with a heavy atom (e.g., PtCl₄) or use synchrotron radiation for small crystals. Refinement software (e.g., SHELXL) can model electron density maps to confirm the furan ring orientation and N–C bond angles. Compare with analogous structures (e.g., Methyl 6-chloro-4-(pyrazolyl)-picolinates) to identify steric or electronic influences on substituent geometry .
Q. What strategies are effective for designing analogs with enhanced bioactivity while retaining the picolinate core?
- Methodological Answer :
- QSAR Studies : Replace the furan group with bioisosteres (e.g., thiophene, pyrrole) and correlate logP values with activity in target assays (e.g., enzyme inhibition).
- Fragment-Based Design : Use SPR (Surface Plasmon Resonance) to screen fragment libraries for binding to the target protein, then merge fragments with the picolinate scaffold .
- Synthetic Feasibility : Prioritize analogs with commercially available amines (e.g., lists trifluoromethylpyridine analogs) to streamline synthesis .
Q. How can enantiomeric purity be achieved if the compound exhibits chirality?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with n-hexane/ethanol (80:20) to separate enantiomers. Optimize flow rate (1 mL/min) and UV detection (220 nm).
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during the amination step to induce enantioselectivity. Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human or rodent) and measure parent compound depletion via LC-MS/MS over 60 minutes.
- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) to calculate unbound fraction .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Data Contradictions and Troubleshooting
Q. How should discrepancies in biological activity between synthetic batches be addressed?
- Methodological Answer :
- Impurity Profiling : Compare LC-MS traces of active vs. inactive batches to identify co-eluting impurities (e.g., dimethylamine byproducts from incomplete coupling).
- Biological Replicates : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
Q. If computational models predict high solubility but experimental data show poor aqueous solubility, what corrective steps are recommended?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
